N-(3-chloro-4-methoxyphenyl)benzamide

Overview

Description

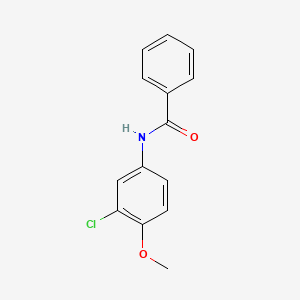

N-(3-Chloro-4-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide backbone substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which influence its physicochemical properties and biological interactions. Its synthesis typically involves coupling reactions between substituted anilines and benzoyl chloride derivatives, often optimized via green chemistry methods such as ultrasonic irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of N-(3-chloro-4-hydroxyphenyl)benzamide.

Reduction: Formation of N-(3-chloro-4-methoxyaniline).

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

The biological and chemical behavior of N-(3-chloro-4-methoxyphenyl)benzamide can be contextualized by comparing it to structurally analogous benzamide derivatives. Key variations in substituents, synthesis efficiency, and bioactivity are summarized below:

Structural and Substituent Effects

- Halogen vs. Methoxy Groups : Replacement of the 4-methoxy group with fluorine (as in 3-chloro-4-fluorobenzamide) improves binding potency in enzyme pockets due to stronger halogen bonding .

- Nitro Group Impact : Addition of a nitro group (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) enhances anticancer activity but may reduce solubility .

- Methoxy Position : Shifting the methoxy group to the 2-position (as in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) increases fluorescence, suggesting substituent positioning critically affects electronic properties .

Antioxidant and Physicochemical Properties

- Methoxy-substituted benzamides like N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide show 87.7% lipid peroxidation inhibition, highlighting methoxy's antioxidant role .

- Fluorescence studies of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (λₑₘ = 430 nm) suggest electron-donating groups (e.g., methoxy) enhance emission intensity .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-(3-chloro-4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 3-chloro-4-methoxyaniline with benzoyl chloride derivatives. A common approach uses carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate, ensuring efficient amide bond formation . Key optimizations include:

- Temperature control : Reactions are conducted at low temperatures (-50°C) to minimize side reactions .

- Solvent selection : Dichloromethane (DCM) or acetonitrile is preferred for solubility and stability .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC .

Q. Basic: How do solvent polarity and pH affect the fluorescence properties of this compound?

Answer:

Fluorescence intensity is highly sensitive to solvent polarity and pH. Studies on analogous benzamides show:

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance fluorescence quantum yield due to reduced quenching .

- pH dependence : Maximum intensity occurs at pH 5, attributed to protonation/deprotonation of the methoxy and amide groups altering electron density .

- Temperature stability : Fluorescence remains stable at 25°C, but elevated temperatures (>40°C) cause thermal quenching .

Q. Advanced: How can X-ray crystallography and Hirshfeld surface analysis resolve molecular packing and intermolecular interactions?

Answer:

- X-ray crystallography : Single-crystal studies (e.g., using SHELX software) reveal bond lengths, angles, and torsion angles. For example, C–Cl and C–O bond distances in related benzamides are ~1.74 Å and 1.36 Å, respectively, confirming electronic effects .

- Hirshfeld surfaces : These visualize intermolecular interactions (e.g., H-bonding, π-π stacking). In N-(3-chloro-4-methylphenyl) derivatives, Cl···H and C–H···O interactions dominate crystal packing, contributing to stability .

Q. Advanced: What strategies are used to analyze structure-activity relationships (SAR) with halogen-substituted analogs?

Answer:

- Comparative synthesis : Halogen positioning (e.g., 3-chloro vs. 4-chloro) is systematically varied to assess electronic effects .

- Biological assays : Analogues are tested for receptor binding (e.g., enzyme inhibition) to correlate substituent effects with activity. For example, 3-chloro-4-methoxy derivatives show enhanced binding to kinase targets compared to 4-chloro isomers .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict interaction sites .

Q. Basic: What spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : <sup>1</sup>H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to Cl and OMe groups) .

- IR spectroscopy : Amide C=O stretches appear at ~1650 cm<sup>-1</sup>; methoxy C–O at ~1250 cm<sup>-1</sup> .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 276.0584 for C14H13ClNO2) .

Q. Advanced: How is thermodynamic stability evaluated under varying experimental conditions?

Answer:

- Differential Scanning Calorimetry (DSC) : Determines decomposition temperatures (e.g., onset at 180°C for related amides) .

- Accelerated stability studies : Samples are stored at 40°C/75% RH for 4 weeks; HPLC monitors degradation products .

- Kinetic analysis : Arrhenius plots predict shelf-life by extrapolating degradation rates at elevated temperatures .

Q. Advanced: How do computational methods predict binding affinity with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina simulates ligand-receptor binding. For benzamides, docking into ATP-binding pockets of kinases reveals key hydrogen bonds with backbone amides .

- Molecular Dynamics (MD) : Simulations assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Free-energy perturbation (FEP) : Quantifies energy changes upon substituent modification, guiding SAR .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUAHMHSLXAEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.